7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-6-12(18)7-5-11)16(19-14)22-8-2-3-9-22/h4-7H,2-3,8-10H2,1H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJHZWXSYWXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a cyclization reaction, often involving the use of a suitable amine and a cyclizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights
7-Position Substitution: The 4-fluorobenzyl group (target compound) balances lipophilicity and electronic effects, favoring membrane permeability compared to bulkier groups like 4-tert-butylbenzyl (VU0071063) . Chlorophenoxypropyl () introduces polar hydroxyl and ether groups, improving solubility but reducing CNS penetration compared to fluorobenzyl .
8-Position Substitution: Pyrrolidin-1-yl (target) vs. Methylsulfanyl () confers higher metabolic stability due to sulfur’s resistance to oxidation but may reduce receptor affinity compared to nitrogen-containing groups . Piperazin-1-yl () introduces additional hydrogen-bonding sites, likely improving target engagement in extracellular domains .
Biological Activity Trends: Compounds with fluorobenzyl or chlorophenoxy groups () show activity against TRPC channels, suggesting the target compound may share similar targets . VU0071063’s KATP activation highlights purine-2,6-diones’ versatility in ion channel modulation, though substituent variations dictate specificity .
Research Findings and Implications
Structure-Activity Relationships (SAR): The pyrrolidine group at position 8 in the target compound offers a balance between flexibility and hydrogen-bonding capability, contrasting with rigid morpholine or planar sulfanyl groups. Fluorine at the 7-position enhances bioavailability and target affinity compared to non-halogenated analogues .
Pharmacokinetic Considerations :
- Morpholine-containing analogues () may exhibit faster renal clearance due to higher polarity, whereas pyrrolidine and piperazine derivatives (target, ) could have prolonged half-lives .
Further empirical studies are required to validate the target compound’s specificity and efficacy compared to its analogues.
Biological Activity
Chemical Structure and Properties
The compound's structure features a purine core substituted with a 4-fluorobenzyl group and a pyrrolidine moiety. This unique arrangement contributes to its biological properties, particularly in targeting specific molecular pathways.
Structural Formula
The biological activity of 7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione primarily revolves around its role as an inhibitor of various protein targets involved in cancer progression. Notably, it has been identified as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.
- MDM2 Inhibition : The compound exhibits high binding affinity to MDM2, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.
- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including SJSA-1 (a human osteosarcoma cell line) and HCT116 (a colorectal cancer cell line).
Antitumor Activity
Research indicates that the compound shows significant antitumor activity in xenograft models. For instance, when administered orally at doses of 30 mg/kg for 14 days, it resulted in notable tumor growth inhibition.
| Compound | Tumor Model | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| This compound | SJSA-1 | 30 | Moderate inhibition |
| This compound | HCT116 | 100 | Significant inhibition |
Study on MDM2 Inhibition
In a study published in Nature Communications, researchers evaluated the efficacy of this compound as an MDM2 inhibitor. The results indicated that the compound led to increased levels of p53 and enhanced apoptosis markers such as cleaved PARP and caspase-3 in treated tumor tissues.
Pharmacokinetic Studies
Pharmacokinetic evaluations in rodent models revealed that the compound has favorable absorption characteristics, with a peak plasma concentration achieved within hours post-administration. The area under the curve (AUC) values indicated good systemic exposure, suggesting potential for effective therapeutic dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
